molecular formula C9H10O2 B3101837 4-(Oxetan-3-yl)phenol CAS No. 1402565-90-5

4-(Oxetan-3-yl)phenol

Cat. No.: B3101837
CAS No.: 1402565-90-5
M. Wt: 150.17 g/mol
InChI Key: ITSMPXAZHUUVCB-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yl)phenol is a chemical compound characterized by the presence of an oxetane ring attached to a phenol group. The oxetane ring is a four-membered cyclic ether, which is known for its high ring strain and unique reactivity.

Mechanism of Action

Target of Action

Oxetane derivatives have been widely used in medicinal chemistry, and they are present in key pharmaceutical products such as paclitaxel, taxotere, and oxetanocin-a . These drugs target protein microtubule functions in cells, which are crucial for cell division .

Mode of Action

Oxetanes are known to be strong hydrogen bond acceptors and can donate electron density as a lewis base . This property allows oxetanes to interact effectively with their targets, potentially altering the targets’ functions .

Biochemical Pathways

Oxetanes are known to undergo a broad range of chemical transformations . They can be formed through epoxide opening with trimethyloxosulfonium ylide . The formation of the oxetane ring from an epoxide requires activation energy, and moderate heating is usually required .

Pharmacokinetics

Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This could potentially impact the bioavailability of 4-(Oxetan-3-yl)phenol.

Result of Action

Oxetane-containing drugs like taxol and taxotere disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division .

Action Environment

The strained 4-membered ring of oxetane is a strong hydrogen bond acceptor and can be used to develop the solubility of a molecule without compromising its metabolic stability . This suggests that the compound’s action could be influenced by the polarity of its environment.

Biochemical Analysis

Biochemical Properties

4-(Oxetan-3-yl)phenol plays a significant role in various biochemical reactions due to its ability to act as a hydrogen bond acceptor and donor. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinase enzymes, which are crucial for regulating cellular processes. The oxetane ring’s ability to form hydrogen bonds enhances its interaction with these enzymes, potentially modulating their activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The oxetane ring’s unique structure allows it to fit into enzyme active sites, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular resilience to oxidative stress. At high doses, this compound can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound’s interaction with these transporters can influence its distribution, affecting its biochemical activity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can impact its interactions with other biomolecules and its overall biochemical effects .

Chemical Reactions Analysis

Types of Reactions: 4-(Oxetan-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate (Na₂Cr₂O₇), Fremy’s salt.

    Electrophilic Aromatic Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃), sulfonating agents (e.g., SO₃), and Friedel-Crafts catalysts (e.g., AlCl₃).

    Ring-Opening: Nucleophiles (e.g., amines, alcohols), acids (e.g., HCl, H₂SO₄).

Major Products:

    Oxidation: Quinones.

    Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols.

    Ring-Opening: Various substituted alcohols and amines.

Properties

IUPAC Name

4-(oxetan-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSMPXAZHUUVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315093
Record name 4-(3-Oxetanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402565-90-5
Record name 4-(3-Oxetanyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402565-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Oxetanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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